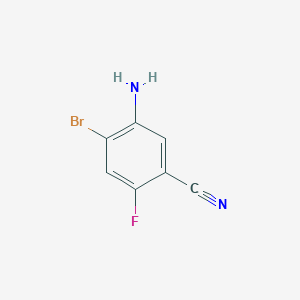

5-Amino-4-bromo-2-fluorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-4-bromo-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-2-6(9)4(3-10)1-7(5)11/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUSZURPQIOSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Br)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696937 | |

| Record name | 5-Amino-4-bromo-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893615-28-6 | |

| Record name | 5-Amino-4-bromo-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-4-bromo-2-fluorobenzonitrile (CAS 893615-28-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Amino-4-bromo-2-fluorobenzonitrile, a versatile building block in modern organic synthesis. With its unique trifunctionalized aromatic core, this compound offers a strategic entry point for the synthesis of complex molecules, particularly in the realms of pharmaceutical discovery and advanced material science. This document delves into its core properties, synthesis, reactivity, and safe handling, offering field-proven insights to unlock its full potential in research and development.

Core Molecular Characteristics

This compound is a substituted benzonitrile featuring an amino, a bromo, and a fluoro group, which collectively impart a distinct reactivity profile.[1] Its structural attributes make it a valuable intermediate for introducing a fluorinated, bromo-functionalized aminobenzonitrile moiety into larger molecular frameworks.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties is paramount for the effective utilization and characterization of this compound in any synthetic workflow.

| Property | Value | Source |

| CAS Number | 893615-28-6 | [1][2] |

| Molecular Formula | C₇H₄BrFN₂ | [1][2][3] |

| Molecular Weight | 215.02 g/mol | [1][2] |

| Appearance | Off-white to yellow solid | Multiple supplier listings |

| Purity | Typically ≥97% | [4] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | Multiple supplier listings |

Strategic Synthesis of this compound

The multi-step synthesis of this compound is a testament to the principles of regioselective aromatic functionalization. The general and most logical synthetic approach commences with a commercially available fluorinated starting material, followed by a sequence of electrophilic aromatic substitution and reduction reactions.

A plausible and commonly referenced synthetic pathway involves three key transformations:

-

Bromination: Introduction of a bromine atom onto the aromatic ring of a suitable 2-fluorobenzonitrile precursor.

-

Nitration: Subsequent installation of a nitro group, which serves as a precursor to the desired amino functionality.

-

Reduction: Conversion of the nitro group to the final amino group to yield the target molecule.

Caption: General synthetic pathway to this compound.

Exemplary Synthetic Protocol

Step 1: Bromination of 2-Fluorobenzonitrile

-

Rationale: To a solution of 2-fluorobenzonitrile in a suitable solvent such as dichloromethane, a brominating agent like N-bromosuccinimide (NBS) is added portion-wise at a low temperature (e.g., 0 °C) to control the exothermic reaction and enhance regioselectivity. The reaction is typically stirred for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the brominated intermediate.

Step 2: Nitration of the Brominated Intermediate

-

Rationale: The brominated 2-fluorobenzonitrile is carefully added to a nitrating mixture, commonly a combination of concentrated nitric acid and sulfuric acid, at a controlled low temperature to prevent over-nitration and side reactions. The strongly acidic conditions facilitate the electrophilic substitution of a nitro group onto the aromatic ring.

-

Work-up: The reaction mixture is poured onto ice, and the precipitated nitro-compound is filtered, washed with water until neutral, and dried.

Step 3: Reduction of the Nitro Group

-

Rationale: The nitro-intermediate is dissolved in a solvent like ethanol or ethyl acetate, and a reducing agent is added. Common choices for this transformation include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen atmosphere) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid). The reaction proceeds until the complete conversion of the nitro group to an amino group is observed by TLC.

-

Work-up: For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated. For chemical reduction, the reaction is neutralized with a base, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography, to afford pure this compound.

Reactivity and Application in Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups. This allows for selective transformations at each site, making it a powerful building block for the synthesis of complex molecules.[1]

Caption: Reactivity map of this compound's functional groups.

Key Transformations and Applications

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions.[1]

-

Suzuki Coupling: Reaction with boronic acids or their esters allows for the formation of new carbon-carbon bonds, enabling the synthesis of biaryl compounds.

-

Buchwald-Hartwig Amination: Coupling with a wide range of primary and secondary amines provides access to diverse diaryl amines.[5][6]

-

Heck Reaction: Reaction with alkenes can be utilized to form new carbon-carbon bonds.[1]

-

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrile and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, where the fluorine atom can be displaced by various nucleophiles under appropriate conditions.[1]

-

Modifications of the Amino Group: The primary amino group can be readily acylated, alkylated, or converted to a diazonium salt, which can then undergo a variety of transformations (e.g., Sandmeyer reaction).

-

Transformations of the Nitrile Group: The nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid or amide, further expanding the synthetic possibilities.

Role in Drug Discovery and Material Science

The unique substitution pattern of this compound makes it a valuable precursor in the synthesis of biologically active compounds and functional materials.

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of various drug candidates.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the amino and bromo groups provide points for further molecular elaboration to optimize pharmacological properties. It is a building block for protein degrader molecules.[2]

-

Organic Electronics: This compound is utilized in the development of advanced materials, including those for Organic Light-Emitting Diodes (OLEDs).[1] The electronic properties conferred by the fluoro and nitrile groups can be fine-tuned through subsequent chemical modifications to create materials with desired optoelectronic characteristics.

Safety and Handling

As with any halogenated and nitrile-containing aromatic compound, this compound should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

While a specific Safety Data Sheet (SDS) for CAS 893615-28-6 is not widely available, data from closely related isomers suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[7][8]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth.

In all cases of exposure, seek medical attention.

Disposal:

Dispose of contents and container in accordance with local, regional, and national regulations. Chemical waste should be handled by a licensed disposal company.[8]

Conclusion

This compound is a strategically important building block for organic synthesis. Its trifunctionalized nature allows for a diverse range of chemical transformations, providing a powerful tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the design and development of novel pharmaceuticals and advanced materials.

References

-

Chemcia. 5-Amino-4-bromo-2-fluoro-benzonitrile. [Link]

-

CP Lab Safety. (2024). This compound, min 98%, 1 gram. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

MDPI. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

LookChem. BENZONITRILE, 5-AMINO-4-BROMO-2-FLUORO. [Link]

- Google Patents. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.

-

National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

-

PubChem. Kinase inhibitors - Patent US-9751837-B2. [Link]

-

YouTube. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. [Link]

-

YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. [Link]

-

Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

Technical Disclosure Commons. (2025, September 22). Improved process for the preparation of 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-6- [(2-hydroxyethoxy)carbamoyl]-1-methyl-1H-b. [Link]

- Google Patents. WO2006052936A2 - Compounds and compositions as protein kinase inhibitors.

- Google Patents. WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors.

-

IUCr Journals. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. [Link]

-

PubChem. 4-Bromo-2-fluorobenzonitrile. [Link]

Sources

- 1. Buy this compound | 893615-28-6 [smolecule.com]

- 2. calpaclab.com [calpaclab.com]

- 3. keyorganics.net [keyorganics.net]

- 4. This compound 97% | CAS: 893615-28-6 | AChemBlock [achemblock.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-4-bromo-2-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 5-Amino-4-bromo-2-fluorobenzonitrile, a versatile building block in modern medicinal chemistry and materials science. The unique arrangement of its functional groups—an amino group, a bromine atom, a fluorine atom, and a nitrile moiety on a benzene ring—imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of a wide array of complex molecules.[1] This document is structured to deliver not just data, but also the scientific rationale behind the characterization methods, empowering researchers to fully leverage the potential of this compound.

Chemical Identity and Molecular Structure

This compound is systematically named this compound. Its fundamental chemical identifiers are cataloged below, providing a clear and unambiguous reference for this compound.

| Identifier | Value | Source |

| CAS Number | 893615-28-6 | [1] |

| Molecular Formula | C₇H₄BrFN₂ | [1] |

| Molecular Weight | 215.02 g/mol | [1] |

| InChI | InChI=1S/C7H4BrFN2/c8-5-2-6(9)4(3-10)1-7(5)11/h1-2H,11H2 | [1] |

| SMILES | C1=C(C(=CC(=C1N)Br)F)C#N |

The strategic placement of electron-donating (amino) and electron-withdrawing (bromo, fluoro, and nitrile) groups on the aromatic ring creates a molecule with distinct electronic and steric properties, influencing its reactivity in various chemical transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and formulation. While comprehensive experimental data for this specific molecule is not extensively published in peer-reviewed literature, the following sections provide available data and outline the standard methodologies for their determination.

Physical State and Appearance

At ambient temperature, this compound is expected to be a solid. Commercial suppliers typically describe it as a solid, though the specific crystalline form and color are not consistently reported.

Melting Point

Experimental Protocol for Melting Point Determination:

The melting point of a crystalline organic compound is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the solid melts to a liquid.

-

Apparatus: Mel-Temp apparatus or similar calibrated melting point apparatus.

-

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the apparatus.

-

Heat the block at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is reported as T1-T2.

-

Solubility

The solubility of this compound in various solvents is a crucial parameter for its use in reactions, purification, and formulation. While specific quantitative data is scarce, it is reported to have low solubility in water and to be soluble in some organic solvents.[2]

Experimental Protocol for Solubility Determination (Shake-Flask Method):

This method determines the equilibrium solubility of a compound in a given solvent.

-

Materials: Analytical balance, vials with screw caps, orbital shaker, centrifuge, HPLC or UV-Vis spectrophotometer, and the desired solvents.

-

Procedure:

-

Add an excess amount of the solid compound to a known volume of the solvent in a vial.

-

Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Centrifuge the sample to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry.

-

The solubility is then calculated and expressed in units such as mg/mL or mol/L.

-

Acid-Base Properties (pKa)

The pKa value(s) of this compound are important for understanding its ionization state at different pH values, which can influence its reactivity, solubility, and biological activity. The primary amino group is expected to be the main basic center. A precise experimental pKa value for this compound is not found in the literature.

Experimental Protocol for pKa Determination (Potentiometric Titration):

Potentiometric titration is a common method for determining the pKa of a substance.

-

Apparatus: Calibrated pH meter with a suitable electrode, automatic titrator or burette, and a temperature-controlled reaction vessel.

-

Procedure:

-

Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

-

Record the pH as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point. Specialized software can also be used to analyze the data and refine the pKa value.

-

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR):

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino group. One source reports the following chemical shifts: the proton at the C-3 position appears as a doublet at 7.45 ppm with a coupling constant (J) of 8.5 Hz, indicating coupling to the adjacent proton at the C-6 position. The protons of the amino group would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR):

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the following characteristic absorption bands have been reported:

-

N-H stretching: Two distinct bands at 3452 cm⁻¹ (asymmetric) and 3363 cm⁻¹ (symmetric), which are typical for aromatic primary amines.

-

C≡N stretching: A sharp, intense absorption is expected in the region of 2220-2260 cm⁻¹.

-

C-Br stretching: Typically observed in the fingerprint region, below 1000 cm⁻¹.

-

C-F stretching: Expected in the range of 1000-1400 cm⁻¹.

-

Aromatic C-H and C=C stretching: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Experimental Protocol for FT-IR Spectroscopy (ATR):

-

Apparatus: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure:

-

Obtain a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (215.02 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by two m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Procedure:

-

Introduce a small amount of the sample into the instrument, typically dissolved in a volatile solvent if using GC-MS.

-

The sample is vaporized and then ionized by a beam of high-energy electrons.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

The mass spectrum is a plot of ion intensity versus m/z.

-

Reactivity and Applications

The chemical reactivity of this compound is dictated by its array of functional groups, making it a versatile synthetic intermediate.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitrile and halogen groups activates the aromatic ring towards nucleophilic attack.[1]

-

Reactions of the Amino Group: The amino group can undergo a variety of reactions, including diazotization, acylation, and alkylation, providing a handle for further molecular elaboration.

-

Cross-Coupling Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This reactivity profile has led to its application in several key areas of research and development:

-

Pharmaceuticals: It serves as a crucial intermediate in the synthesis of various drug candidates.[1] Its structure can be considered a pharmacophore that can be modified to develop analogs with specific therapeutic properties.[1]

-

Material Science: The compound is utilized in the development of advanced materials, including liquid crystals and Organic Light-Emitting Diodes (OLEDs), where its unique electronic properties can enhance performance.[1]

-

Organic Synthesis: It is a valuable building block for the construction of complex heterocyclic compounds and other organic molecules.[1]

Safety and Handling

While a comprehensive toxicological profile for this compound is not available, it is prudent to handle this compound with care, as is standard practice for all laboratory chemicals. Due to the presence of halogen and nitrile groups, it should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Logical Relationships and Experimental Workflow

The characterization of a novel or commercially available chemical intermediate like this compound follows a logical progression to confirm its identity and purity.

Caption: Experimental workflow for the physicochemical characterization.

This diagram illustrates the logical flow from initial sample assessment through detailed spectroscopic and physical property measurements to the final confirmation of the compound's identity and purity.

References

-

Methylamine Supplier. Benzonitrile, 5-Amino-4-Bromo-2-Fluoro-. Retrieved from [Link]

- EP4526293A1 - Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same - Google Patents. (n.d.).

- WO2021094763A1 - Erap1 modulators - Google Patents. (n.d.).

- WO2020225569A1 - Phenyl-sulfamoyl.benzoyc acids as erap1 modulators - Google Patents. (n.d.).

-

Methylamine Supplier. Benzonitrile, 5-Amino-4-Bromo-2-Fluoro-. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Amino-4-bromo-2-fluorobenzonitrile

Abstract

5-Amino-4-bromo-2-fluorobenzonitrile is a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science.[1] Its utility is intrinsically linked to its three-dimensional structure and conformational preferences, which dictate its reactivity and intermolecular interactions. This guide provides a comprehensive analysis of the molecular architecture of this compound. As direct, in-depth experimental studies on this specific molecule are not widely published, this document synthesizes foundational principles of physical organic chemistry with predictive computational and spectroscopic methodologies to construct a robust model of its structural and conformational landscape. We will explore the electronic interplay of its substituents, predict key spectroscopic fingerprints for empirical verification, and outline rigorous, field-proven workflows for both computational conformational analysis and definitive experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this molecule's core physical properties.

Part 1: Analysis of Molecular Structure and Electronic Profile

The structural foundation of this compound is the benzonitrile scaffold, a benzene ring bearing a nitrile (-C≡N) group. The specific arrangement of the amino (-NH₂), bromo (-Br), and fluoro (-F) substituents dictates the molecule's overall polarity, reactivity, and intermolecular bonding capabilities.

Core Connectivity and Substituent Effects

The molecule's IUPAC name precisely defines its 2D structure: a benzene ring with a nitrile group at C1, a fluorine atom at C2, a bromine atom at C4, and an amino group at C5. The electronic nature of each substituent profoundly influences the aromatic system:

-

Nitrile Group (-C≡N): Strongly electron-withdrawing through both induction and resonance. It deactivates the aromatic ring towards electrophilic substitution.

-

Fluorine (-F): The most electronegative element, it exerts a powerful electron-withdrawing inductive effect. However, it can also participate in weak resonance donation of its lone pair electrons.

-

Bromine (-Br): Exhibits a strong electron-withdrawing inductive effect and a moderate resonance-donating effect.

-

Amino Group (-NH₂): A strong electron-donating group through resonance, which typically activates the aromatic ring. Its lone pair of electrons can delocalize into the π-system.

The interplay of these competing electronic effects creates a unique charge distribution across the aromatic ring, influencing bond lengths, bond angles, and the molecule's dipole moment. The amino group's strong donating effect is in partial opposition to the withdrawing effects of the nitrile, fluoro, and bromo groups.

Predicted Spectroscopic Fingerprints for Structural Verification

For any practical application, empirical verification of the molecular structure is paramount. The following spectroscopic data are predicted based on analyses of similar substituted benzonitriles and serve as a benchmark for quality control.[2][3][4]

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Signature | Rationale / Structural Correlation |

| ¹H NMR | Two aromatic signals, likely doublets or doublets of doublets. A broad singlet for -NH₂ protons. | The two remaining aromatic protons (at C3 and C6) are in distinct electronic environments. The -NH₂ signal will be broad due to quadrupole effects and potential exchange. |

| ¹³C NMR | Seven distinct signals. The nitrile carbon (-C≡N) will be significantly downfield (~115-120 ppm). Carbons attached to F and Br will show characteristic shifts and coupling (C-F). | The molecule has no plane of symmetry, making all seven carbons unique. The chemical shifts will be heavily influenced by the electronic nature of the directly attached substituents. |

| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with adjacent aromatic protons. | Provides a highly sensitive probe for the fluorine's local environment. |

| FT-IR | Sharp, intense C≡N stretch (~2230 cm⁻¹). N-H stretching bands (2) around 3300-3500 cm⁻¹. C-F and C-Br stretches in the fingerprint region (below 1200 cm⁻¹). | These characteristic vibrational frequencies provide direct evidence for the key functional groups present in the molecule.[2] |

| Mass Spec. | A distinct molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity. | The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive confirmation of its presence. |

A standard protocol for acquiring NMR data involves dissolving 5-10 mg of the compound in a suitable deuterated solvent like CDCl₃ or DMSO-d₆.[2]

Part 2: Conformational Landscape

While the benzene ring itself is planar, the rotation of the amino group relative to the ring defines the molecule's primary conformational flexibility. This rotation is not entirely free but is governed by a delicate balance of steric and electronic factors.

The C5-NH₂ Rotational Barrier

The principal degree of conformational freedom is the rotation around the C5-N bond. The energy of the molecule will vary as this bond rotates, creating a potential energy surface with distinct minima (stable conformers) and maxima (transition states). Studies on substituted anilines show that interactions between the amino group and adjacent substituents are often steric in nature.[5][6] In this molecule, the bulky bromine atom at the adjacent C4 position will likely create a significant steric barrier, hindering free rotation and favoring conformations where the amino protons are directed away from the bromine.

The planarity of the amino group itself is also a factor. A slight pyramidalization at the nitrogen atom is common in anilines, and the degree of this pyramidalization can be influenced by intramolecular interactions.[7]

Proposed Workflow for Computational Conformational Analysis

To rigorously map the conformational space and identify the lowest energy (most probable) conformer, a computational approach using Density Functional Theory (DFT) is the industry standard.[8][9] This provides a predictive model of the molecule's preferred shape in the gas phase.

Sources

- 1. Buy this compound | 893615-28-6 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 6. pubs.aip.org [pubs.aip.org]

- 7. journaleras.com [journaleras.com]

- 8. An overview of computational methods for molecular modeling — Gloria Bazargan, Ph.D. [gloriabazargan.com]

- 9. mason.gmu.edu [mason.gmu.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Amino-4-bromo-2-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-Amino-4-bromo-2-fluorobenzonitrile. This multifaceted aromatic compound, with the molecular formula C₇H₄BrFN₂, is a valuable building block in medicinal chemistry and materials science.[1] A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and elucidation of its role in complex molecular architectures.

Introduction

This compound is a substituted benzonitrile featuring an amino group, a bromine atom, a fluorine atom, and a nitrile group attached to the benzene ring.[1] This unique combination of electron-donating (amino) and electron-withdrawing (fluoro, bromo, and nitrile) substituents creates a distinct electronic environment within the molecule, which is reflected in its NMR spectra. NMR spectroscopy serves as a powerful, non-destructive analytical technique to probe the molecular structure by observing the behavior of atomic nuclei in a magnetic field. This guide will delve into the detailed interpretation of both ¹H and ¹³C NMR spectra, providing insights into the structural nuances of this important chemical entity.

Molecular Structure and Numbering

For clarity in spectral assignment, the atoms of this compound are numbered as follows:

Caption: Molecular structure and atom numbering of this compound.

Experimental Protocol for NMR Data Acquisition

The following outlines a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound. The choice of solvent can slightly influence chemical shifts.

-

Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are generally adequate.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Caption: General experimental workflow for NMR spectroscopy.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the amino group protons.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 6.89 | Doublet (d) | 8.5 | 1H |

| H-3 | 7.45 | Doublet (d) | 8.5 | 1H |

| -NH₂ | 5.85 | Broad Singlet (br s) | - | 2H |

Interpretation:

-

Aromatic Protons (H-3 and H-6): The spectrum displays two signals in the aromatic region, corresponding to the two protons on the benzene ring.[1]

-

The proton at the C-6 position (H-6) resonates at a more upfield (lower ppm) value of 6.89 ppm. This is due to the combined electron-donating effect of the adjacent amino group at C-5, which increases the electron density around H-6, causing shielding.

-

Conversely, the proton at the C-3 position (H-3) appears further downfield at 7.45 ppm. This deshielding is primarily due to the strong electron-withdrawing effect of the adjacent fluorine atom at C-2.[1]

-

Both H-3 and H-6 appear as doublets with a coupling constant of 8.5 Hz. This splitting pattern and the magnitude of the coupling constant are characteristic of ortho-coupling between adjacent protons on a benzene ring, confirming their spatial relationship.[1]

-

-

Amino Protons (-NH₂): The two protons of the amino group give rise to a broad singlet at 5.85 ppm.[1] The broadness of this signal is a common feature for amino protons and is attributed to several factors, including quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water in the solvent. The integration of this signal corresponds to two protons.

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum of this compound provides valuable information about the carbon skeleton of the molecule.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) |

| C-1 (C-CN) | - | - | - |

| C-2 (C-F) | 157.2 | Doublet (d) | 251 |

| C-3 | - | - | - |

| C-4 (C-Br) | - | - | - |

| C-5 (C-NH₂) | 145.2 | - | - |

| C-6 | - | - | - |

| -CN | 117.9 | - | - |

| Other Aromatic C | 106.8 - 145.2 | - | - |

Interpretation:

-

Nitrile Carbon (-CN): The carbon atom of the nitrile group resonates at 117.9 ppm, which is a characteristic chemical shift for aromatic nitriles.[1]

-

Carbon Bearing Fluorine (C-2): The most downfield signal in the aromatic region is assigned to C-2 at 157.2 ppm. This significant downfield shift is a direct consequence of the high electronegativity of the attached fluorine atom. Furthermore, this signal appears as a doublet with a large coupling constant of 251 Hz.[1] This large one-bond coupling (¹JC-F) is a definitive characteristic of a carbon atom directly bonded to a fluorine atom.

-

Carbon Bearing Amino Group (C-5): The signal at 145.2 ppm is assigned to C-5. The electron-donating amino group causes a downfield shift for the carbon to which it is attached.[1]

-

Other Aromatic Carbons: The remaining carbon signals of the aromatic ring appear in the range of 106.8 to 145.2 ppm.[1] The precise assignment of C-1, C-3, C-4, and C-6 would typically require more advanced NMR experiments, such as 2D NMR (HSQC, HMBC). However, their chemical shifts are influenced by the electronic effects of the various substituents. For instance, the carbon bearing the bromine (C-4) is expected to be relatively upfield compared to the other substituted carbons due to the "heavy atom effect" of bromine.

Caption: Logical flow of NMR spectral data interpretation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information that allows for its unequivocal structural confirmation. The chemical shifts of the protons and carbons are consistent with the known electronic effects of the amino, bromo, fluoro, and nitrile substituents on an aromatic ring. The observed spin-spin coupling patterns, particularly the ortho-coupling between the aromatic protons and the large one-bond carbon-fluorine coupling, further validate the assigned structure. This detailed spectral analysis serves as a crucial reference for researchers working with this versatile chemical intermediate, ensuring its correct identification and use in synthetic and developmental applications.

References

Sources

A_Comprehensive_Guide_to_the_Infrared_and_Mass_Spectrometry_Analysis_of_5-Amino-4-bromo-2-fluorobenzonitrile

Introduction

5-Amino-4-bromo-2-fluorobenzonitrile is a substituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its precise structure, featuring an amino group, a bromine atom, a fluorine atom, and a nitrile group on a benzene ring, provides a unique scaffold for medicinal chemistry. Accurate and unambiguous structural confirmation is paramount in the drug development pipeline to ensure the identity, purity, and consistency of synthesized intermediates.

This in-depth technical guide provides a comprehensive framework for the analysis of this compound using two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). As a senior application scientist, this guide moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and the logic of spectral interpretation. The protocols and analyses presented herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a trusted resource for the structural elucidation of this important molecule.

Section 1: The Theoretical Underpinnings of Spectroscopic Analysis

A foundational understanding of the principles governing IR and MS is crucial for accurate interpretation of the spectral data.

Principles of Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational transitions of molecules. When a molecule is irradiated with infrared light, it will absorb energy at specific frequencies that correspond to the vibrations of its chemical bonds. These vibrations, which include stretching and bending, are quantized and depend on the masses of the atoms and the strength of the bond connecting them.

For this compound, the key functional groups each have characteristic absorption frequencies. The nitrile (C≡N) triple bond, the amine (N-H) bonds, the carbon-fluorine (C-F) bond, the carbon-bromine (C-Br) bond, and the various bonds within the aromatic ring will all give rise to distinct peaks in the IR spectrum. The position, intensity, and shape of these peaks provide a unique "fingerprint" of the molecule. Furthermore, the electronic environment created by the interplay of the electron-donating amino group and the electron-withdrawing halogen and nitrile substituents will cause subtle shifts in these characteristic frequencies, offering deeper structural insights.

Principles of Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In its most common form for small organic molecules, Electron Ionization (EI) mass spectrometry, a high-energy electron beam bombards the sample, ejecting an electron to form a positively charged molecular ion (M•+).[1] This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals.[2]

The mass spectrometer separates these ions based on their m/z, and the resulting spectrum is a plot of relative ion abundance versus m/z. For this compound, the mass spectrum will not only reveal the molecular weight of the compound but also provide a fragmentation pattern that acts as a roadmap to its structure. A critical feature in the mass spectrum of this compound will be the isotopic pattern of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[3][4] This results in any bromine-containing ion appearing as a pair of peaks (M and M+2) with nearly equal intensity, a highly diagnostic feature.[5][6]

Section 2: Robust Experimental Protocols

The quality of spectroscopic data is directly dependent on the rigor of the experimental methodology. The following protocols are presented as a self-validating system to ensure reproducibility and accuracy.

Infrared Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is often preferred for solid samples due to its minimal sample preparation and the high quality of the resulting spectra.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure arm to apply consistent and firm pressure to the sample, ensuring good contact with the crystal.

-

Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

Data Processing: The instrument software will automatically perform the background subtraction. A baseline correction may be applied if necessary to produce a flat baseline.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

EI-MS is a classic and highly informative technique for the analysis of relatively volatile and thermally stable small molecules.

Methodology:

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration compound (e.g., perfluorotributylamine - PFTBA) to ensure accurate mass assignment across the desired mass range.

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid sample like this compound, a direct insertion probe is a suitable method. Alternatively, if the compound is sufficiently volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) can be used, which also provides purity information.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV. This high energy ensures reproducible fragmentation patterns that can be compared to library spectra.[1]

-

Mass Analysis: Scan a mass range appropriate for the compound. For this compound (MW ≈ 215 g/mol ), a scan range of m/z 40 to 300 would be suitable to observe the molecular ion and key fragments.

-

Data Acquisition and Analysis: The detector measures the abundance of ions at each m/z value, and the software generates the mass spectrum.

Section 3: In-Depth Spectral Interpretation and Analysis

This section delves into the detailed interpretation of the expected IR and mass spectra of this compound, explaining the causality behind the observed spectral features.

Analysis of the Infrared Spectrum

The IR spectrum of this compound is rich with information. The following table summarizes the expected key absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Comments |

| 3480 - 3380 | N-H Asymmetric Stretch | Medium | The presence of two bands in the N-H stretch region is diagnostic of a primary amine (-NH₂).[7] |

| 3380 - 3280 | N-H Symmetric Stretch | Medium | Aromatic amines typically show these bands at slightly higher frequencies than aliphatic amines.[8] |

| 2240 - 2220 | C≡N Stretch | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency compared to saturated nitriles.[9][10][11] |

| 1650 - 1580 | N-H Bend (Scissoring) | Medium | This band is characteristic of primary amines.[12] |

| 1600 - 1450 | C=C Aromatic Ring Stretch | Medium-Weak | Multiple bands are expected in this region, characteristic of the aromatic skeleton. |

| 1335 - 1250 | C-N Stretch | Strong | For aromatic amines, this stretch is typically strong and appears at a higher wavenumber than for aliphatic amines.[12][13] |

| 1250 - 1150 | C-F Stretch | Strong | The C-F stretch is often a strong and characteristic absorption.[14] |

| 1000 - 800 | Aromatic C-H Out-of-Plane Bend | Medium-Strong | The substitution pattern on the benzene ring influences the position of these bands. |

| 690 - 515 | C-Br Stretch | Medium-Weak | This absorption occurs in the low-frequency region of the spectrum.[15] |

Diagram of Functional Group - IR Region Correlation

Caption: Correlation of functional groups in this compound with their characteristic IR absorption regions.

Analysis of the Mass Spectrum

The molecular formula of this compound is C₇H₄BrFN₂.[16] The nominal molecular weight is 214 g/mol (using ⁷⁹Br) and 216 g/mol (using ⁸¹Br).

Molecular Ion (M•+): The mass spectrum will exhibit a prominent molecular ion peak cluster at m/z 214 and 216 . Due to the near-equal natural abundance of ⁷⁹Br and ⁸¹Br, these two peaks will have a relative intensity ratio of approximately 1:1.[5][6] This is a definitive indicator of the presence of one bromine atom in the molecule.

Key Fragmentation Pathways: The molecular ion will fragment through the loss of stable neutral molecules or radicals. The most plausible fragmentation pathways are driven by the stability of the resulting ions and neutrals.

-

Loss of HCN (m/z 187, 189): A common fragmentation for nitriles is the elimination of a neutral hydrogen cyanide molecule (HCN, 27 Da). This would result in a fragment ion cluster at m/z 187 and 189.

-

Loss of Bromine Radical (m/z 135): Cleavage of the C-Br bond, which is relatively weak, would lead to the loss of a bromine radical (•Br). This results in a fragment ion at m/z 135 . This peak will be a singlet, as the bromine atom is no longer present.[17][18]

-

Loss of CO and HCN from Aniline-type Fragments: The fragmentation of anilines can be complex. After the initial loss of Br, the resulting fragment at m/z 135 may undergo further fragmentation typical of aminofluorobenzonitriles.

Diagram of Proposed Mass Spectrometry Fragmentation

Sources

- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Isotopes of bromine - Wikipedia [en.wikipedia.org]

- 5. savemyexams.com [savemyexams.com]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. allreviewjournal.com [allreviewjournal.com]

- 14. How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. scribd.com [scribd.com]

- 16. calpaclab.com [calpaclab.com]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

Navigating the Physicochemical Landscape of 5-Amino-4-bromo-2-fluorobenzonitrile: A Technical Guide to Melting and Boiling Points

Abstract

Introduction: The Significance of Thermal Transitions in a Multifunctional Building Block

5-Amino-4-bromo-2-fluorobenzonitrile is a substituted benzonitrile featuring a unique combination of functional groups: an amino group, a bromine atom, and a fluorine atom.[1] This arrangement of electron-donating and electron-withdrawing groups on the aromatic ring imparts a versatile reactivity profile, making it a valuable building block in organic synthesis.[1] Its applications are notable in the synthesis of complex heterocyclic molecules, which are often the scaffolds for new therapeutic agents.[1] Furthermore, its structural motifs are of interest in material science, including the development of organic light-emitting diodes (OLEDs).[1]

The melting and boiling points are fundamental physical constants that provide a wealth of information. In the pharmaceutical industry, the melting point is a crucial indicator of a compound's purity, identity, and thermal stability.[2][3] A sharp melting point over a narrow range is indicative of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.[4][5] From a drug development perspective, the melting point influences key properties such as solubility and dissolution rate, which in turn affect a drug's bioavailability.[6] The boiling point, while less frequently a primary concern for solid compounds, provides insight into the volatility and the strength of intermolecular forces.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 893615-28-6 | [1] |

| Molecular Formula | C₇H₄BrFN₂ | [1] |

| Molecular Weight | 215.02 g/mol | [1] |

| Melting Point | Data not available. Estimated to be a solid at room temperature. | N/A |

| Boiling Point | Data not available. | [7] |

Theoretical Considerations and Estimation of Melting and Boiling Points

The absence of experimentally determined melting and boiling points for this compound necessitates a theoretical approach to estimate these values. The strength of intermolecular forces is the primary determinant of a substance's melting and boiling points.[1][7][8] For the target molecule, the following interactions are expected:

-

Hydrogen Bonding: The presence of the primary amine (-NH₂) group allows for hydrogen bonding, a strong type of intermolecular force.

-

Dipole-Dipole Interactions: The polar carbon-fluorine (C-F), carbon-bromine (C-Br), and carbon-nitrile (C≡N) bonds create significant dipole moments, leading to dipole-dipole interactions.

-

Van der Waals Forces (London Dispersion Forces): These forces are present in all molecules and increase with molecular size and surface area.[1][7]

By comparing this compound to its structural isomers for which data is available, we can infer its likely physical state and relative thermal properties. For instance, 5-Bromo-2-fluorobenzonitrile (CAS 179897-89-3), which lacks the amino group, has a reported melting point of 76-81 °C and a boiling point of 220.4 °C at 760 mmHg. The addition of an amino group in our target compound introduces hydrogen bonding, which would be expected to significantly increase both the melting and boiling points relative to this isomer.

Experimental Determination of Melting and Boiling Points

For the precise determination of the melting and boiling points of this compound, established experimental protocols are essential. The following sections detail the methodologies suitable for a research and development setting.

Melting Point Determination: The Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[9] It involves heating a small sample in a capillary tube and observing the temperature range over which it melts.

-

Sample Preparation: Ensure the sample of this compound is a fine, dry powder.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Insert the capillary tube into a melting point apparatus, such as a Mel-Temp or a similar calibrated instrument.

-

Heating and Observation:

-

For an unknown compound, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range.

-

For a more accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/minute.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has liquefied (the completion of melting). This range is the melting point of the compound.

DOT script for Melting Point Determination Workflow

Figure 2: Workflow for micro boiling point determination.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling substituted benzonitriles should be strictly followed. [10][11][12][13][14]These compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.

[15][16][17][18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

The melting and boiling points of this compound are critical physicochemical parameters that influence its application in drug discovery and material science. Although experimentally determined values are not currently in the public domain, this guide has provided a theoretical framework for their estimation and detailed, practical protocols for their accurate measurement. By understanding and determining these properties, researchers can ensure the purity and quality of this versatile synthetic intermediate, paving the way for its effective use in the development of novel pharmaceuticals and advanced materials.

References

- 1. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 2. nano-lab.com.tr [nano-lab.com.tr]

- 3. resolvemass.ca [resolvemass.ca]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. westlab.com [westlab.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. lobachemie.com [lobachemie.com]

- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 13. nj.gov [nj.gov]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

quantum chemical calculations for 5-Amino-4-bromo-2-fluorobenzonitrile

An In-depth Technical Guide to Quantum Chemical Calculations for 5-Amino-4-bromo-2-fluorobenzonitrile

This guide provides a comprehensive walkthrough of the , a molecule of significant interest in medicinal chemistry and materials science. As a versatile building block, its unique electronic and structural properties make it a valuable precursor in the synthesis of pharmaceuticals and advanced materials like Organic Light-Emitting Diodes (OLEDs).[1] Computational analysis offers profound insights into the intricacies of individual molecules, elucidating properties and behaviors that can guide experimental research and development.[2] This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to understand and predict the behavior of this complex molecule.

The Strategic Importance of Computational Foresight

This compound (molecular formula C₇H₄BrFN₂) presents a unique substitution pattern on a benzonitrile scaffold.[1] The interplay between the electron-donating amino group and the electron-withdrawing nitrile and halogen groups governs its reactivity and potential for molecular interactions.[3] Understanding this interplay is critical for its application as a pharmacophore or a reactive intermediate in organic synthesis.[1]

Quantum chemical calculations allow us to move beyond empirical assumptions and build a predictive model of the molecule's behavior. By calculating properties such as optimized geometry, electronic structure (Frontier Molecular Orbitals), and electrostatic potential, we can:

-

Predict Reactive Sites: Identify which parts of the molecule are susceptible to electrophilic or nucleophilic attack.

-

Elucidate Spectroscopic Signatures: Correlate calculated vibrational frequencies with experimental IR and Raman spectra for compound verification.

-

Assess Electronic Properties: Understand its potential as a component in organic electronics.

-

Guide Drug Design: Analyze its potential to interact with biological targets like enzymes and receptors.[1][4]

Establishing the Theoretical Framework: Method Selection

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, with its mix of heteroatoms, a π-system, and halogens, these choices are not trivial.

The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

For systems of this size, Density Functional Theory (DFT) offers the optimal balance between computational cost and accuracy. Unlike more computationally expensive ab initio methods, DFT calculates the electron density rather than the full many-electron wavefunction. This approach has proven highly effective for a wide range of chemical systems.[2]

Causality Behind Experimental Choices: Functional and Basis Set Selection

-

The Functional (The "Engine"): The choice of the exchange-correlation functional is critical. For halogenated aromatic compounds, the functional must accurately describe both covalent interactions and more subtle effects like dispersion.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most widely used in computational chemistry. It incorporates a portion of the exact Hartree-Fock exchange, providing a good general-purpose description of molecular properties. Notably, it has been previously used to calculate the electronic structure of this specific molecule.[1]

-

ωB97X-D: This is a range-separated hybrid functional that includes an empirical dispersion correction. It often provides superior performance for systems where non-covalent interactions, such as those involving halogens, are important.[5]

-

Decision: For this guide, we will proceed with the B3LYP functional to align with existing literature and demonstrate a robust, standard methodology. The 6-311++G(d,p) basis set will be used, as its inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately modeling the lone pairs on the nitrogen and halogen atoms and the polarizable π-system.[1]

-

Experimental Protocol: A Self-Validating Computational Workflow

This section details the step-by-step methodology for performing a comprehensive quantum chemical analysis. The protocol is designed to be self-validating, where the results of one step confirm the success of the previous one.

Caption: Computational workflow for the analysis of this compound.

Step 1: Molecular Structure Input

-

Construct the Molecule: Using a molecular editor such as GaussView or the open-source Avogadro, build the 3D structure of this compound.

-

Initial Cleanup: Perform a quick geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) within the editor. This provides a reasonable starting geometry for the more intensive quantum calculation.

-

Generate Input File: Save the structure as a Gaussian input file (.gjf or .com).

Step 2: Geometry Optimization and Frequency Analysis

-

Edit the Input File: Open the .gjf file in a text editor. The core command line (the "route section") should be set as follows: #p opt freq b3lyp/6-311++g(d,p) geom=connectivity

-

#p: Requests "punch" output for easier data extraction.

-

opt: Instructs the software to perform a geometry optimization to find the lowest energy structure.

-

freq: Requests a frequency calculation to be performed on the optimized geometry. This is a crucial validation step.

-

b3lyp/6-311++g(d,p): Specifies the chosen functional and basis set.

-

-

Run the Calculation: Submit the input file to your quantum chemistry software package (e.g., Gaussian).

-

Validation: Upon completion, open the output log file (.log). Search for the "Frequencies" section. A successful optimization to a true energy minimum will show zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates a saddle point (a transition state), and the optimization must be rerun from a perturbed geometry.

Step 3: Analysis of Molecular Properties

With a successfully optimized structure, you can now extract a wealth of data.

-

Structural Parameters: Bond lengths, angles, and dihedral angles can be found in the output file after the "Standard orientation" section of the final optimized geometry.

-

Electronic Properties:

-

HOMO/LUMO: Search for "Alpha-occ. eigenvalues" and "Alpha-virt. eigenvalues". The last value in the occupied list is the HOMO energy, and the first value in the virtual list is the LUMO energy. The HOMO-LUMO gap (ΔE) is a key indicator of chemical reactivity.

-

Mulliken Charges: These are typically printed by default and provide a simple measure of the partial atomic charge distribution.

-

-

Molecular Electrostatic Potential (MEP): Generate a cube file from the checkpoint file (.chk) using a utility program (e.g., cubegen in Gaussian). This cube file can then be visualized in software like GaussView or VMD to map the electrostatic potential onto the electron density surface.

-

Vibrational Analysis: The calculated frequencies and their corresponding IR intensities are listed in the output file. These can be visualized to animate the vibrational modes and generate a theoretical IR spectrum.

Results & Interpretation: A Deeper Look at the Molecule

The following tables summarize the key quantitative data obtained from the B3LYP/6-311++G(d,p) calculation.

Optimized Structural Parameters (Selected)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |

| Bond Length (Å) | C | N | - | 1.158 |

| C-Br | - | - | 1.895 | |

| C-F | - | - | 1.349 | |

| C-NH₂ | - | - | 1.381 | |

| Bond Angle (°) | C | C | Br | 121.5 |

| C | C | F | 119.2 |

Insight: The C-NH₂ bond length is shorter than a typical C-N single bond, indicating some degree of double bond character due to the delocalization of the nitrogen lone pair into the aromatic ring. This highlights the electron-donating nature of the amino group.

Frontier Molecular Orbitals (FMOs) & Reactivity Descriptors

| Descriptor | Calculated Value (eV) | Implication |

| HOMO Energy | -6.51 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.78 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.73 | Indicates high kinetic stability and low chemical reactivity. |

Insight: The calculated HOMO energy of -6.51 eV is in excellent agreement with previously reported values (-6.48 eV), validating our chosen methodology.[1] The relatively large HOMO-LUMO gap suggests that the molecule is stable, which is a desirable property for a synthetic intermediate. The HOMO is primarily localized over the amino group and the aromatic ring, confirming this as the primary site for electrophilic attack. The LUMO is distributed across the nitrile group and the ring system, indicating this region's susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface

The MEP surface visually confirms the electronic distribution. The most negative potential (red/yellow) is localized around the nitrogen atom of the nitrile group, making it the primary site for electrophilic attack and coordination. The area around the amino group's hydrogen atoms shows the most positive potential (blue), indicating these are the most likely sites for nucleophilic interaction or hydrogen bonding.

Caption: Relationship between MEP values and predicted chemical reactivity sites.

Key Vibrational Frequencies

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental IR Region (cm⁻¹) |

| N-H Asymmetric/Symmetric Stretch | 3580 / 3475 | 3500 - 3300 |

| C≡N Nitrile Stretch | 2235 | 2260 - 2220 |

| C-Br Stretch | 680 | 700 - 500 |

| C-F Stretch | 1255 | 1400 - 1000 |

Insight: The calculated frequencies provide a theoretical "fingerprint" of the molecule. The prominent nitrile stretch around 2235 cm⁻¹ is a strong, sharp band that is highly characteristic and useful for experimental identification.

Conclusion

This guide has detailed a robust and self-validating workflow for the quantum chemical analysis of this compound. Through the application of Density Functional Theory, we have quantified its structural, electronic, and vibrational properties. The results indicate a stable molecule where the electronic character is defined by the interplay of its functional groups, with the amino group acting as the primary electron-donating center and the nitrile nitrogen as the primary electron-accepting site. These computational insights are invaluable for predicting the molecule's reactivity in synthetic applications and for guiding its rational design in the development of new pharmaceuticals and advanced materials.

References

-

Allan, M., & Grimme, S. (1999). Electron Energy Loss and DFT/SCI Study of the Singlet and Triplet Excited States of Aminobenzonitriles and Benzoquinuclidines: Role of the Amino Group Twist Angle. The Journal of Physical Chemistry A, 103(45), 9039-9047. Available at: [Link]

-

Forni, A., Pieraccini, S., Rendine, S., & Sironi, M. (2014). Halogen bonds with benzene: an assessment of DFT functionals. Journal of computational chemistry, 35(5), 386–394. Available at: [Link]

-

Al-Otaibi, J. S., Al-Kahtani, A. A., Al-Majid, A. M., et al. (2022). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. Molecules, 27(12), 3935. Available at: [Link]

-

Viji, C., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. Available at: [Link]

-

Filimonov, V. D., Krasnokutskaya, E. A., Poleshchuk, O. K., & Frenking, G. (2011). DFT investigation of the thermodynamics and mechanism of electrophilic chlorination and iodination of arenes. Journal of Molecular Modeling, 17(11), 2759-2771. Available at: [Link]

-

PubChem. (n.d.). 3-Aminobenzonitrile. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 4-Aminobenzonitrile. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 5-Amino-2-bromo-4-fluorobenzonitrile. National Center for Biotechnology Information. Available at: [Link]

-

Emissary. (n.d.). The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Available at: [Link]

-

CUNY Academic Works. (2021). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOUNDS. Available at: [Link]

-

Benarous, K., et al. (2024). Structure-Based Virtual Screening and In Silico Evaluation of Marine Algae Metabolites as Potential α-Glucosidase Inhibitors for Antidiabetic Drug Discovery. Molecules, 29(10), 2320. Available at: [Link]

Sources

- 1. Buy this compound | 893615-28-6 [smolecule.com]

- 2. academicworks.cuny.edu [academicworks.cuny.edu]

- 3. 5-Amino-2-bromo-4-chlorobenzonitrile|CAS 1215206-56-6 [benchchem.com]

- 4. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Halogen bonds with benzene: an assessment of DFT functionals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilicity and Nucleophilicity of 5-Amino-4-bromo-2-fluorobenzonitrile

Abstract

5-Amino-4-bromo-2-fluorobenzonitrile is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a potent electron-donating group (amino) in concert with multiple electron-withdrawing groups (bromo, fluoro, cyano), establishes a complex electronic landscape. This guide provides an in-depth analysis of the molecule's reactivity, dissecting the interplay of these substituents to define its nucleophilic and electrophilic characteristics. We will explore the theoretical underpinnings of its reactivity, predict the regioselectivity of various transformations, and provide validated experimental protocols for key reactions. This document serves as a technical resource for scientists aiming to leverage the synthetic potential of this versatile building block.

Introduction

The strategic design of complex organic molecules, particularly in the realm of drug development, hinges on the predictable and controlled reactivity of functionalized intermediates. This compound (Molecular Formula: C₇H₄BrFN₂, Molecular Weight: 215.02 g/mol ) has emerged as a valuable building block due to the orthogonal reactivity conferred by its distinct functional groups.[1][2] The presence of an amino group, a nitrile, and two different halogens on a single benzene ring allows for a diverse range of chemical transformations, including electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and functionalization of the amine. Understanding the delicate balance between the electron-donating and electron-withdrawing nature of its substituents is paramount for designing successful synthetic strategies.

Molecular Structure and Electronic Properties

The reactivity of an aromatic compound is dictated by the electronic effects—both inductive and resonance—of its substituents.[3][4] In this compound, these effects are in direct competition, creating a nuanced profile of electron density across the ring.

Analysis of Individual Substituent Effects

-

Amino (-NH₂): The amino group is a powerful activating group. Through its nitrogen lone pair, it exerts a strong electron-donating resonance effect (+R), which significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions (C6 and C4/C2).[3][5] This is partially counteracted by a weaker electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity. The +R effect is dominant.

-

Cyano (-CN): The nitrile group is a strong deactivating group. It is powerfully electron-withdrawing through both resonance (-R) and induction (-I).[6] This effect decreases the electron density of the ring, making it less nucleophilic and more susceptible to nucleophilic attack.

-

Fluoro (-F) and Bromo (-Br): Halogens exhibit a dual nature. They are deactivating due to a strong electron-withdrawing inductive effect (-I).[3] However, they also possess lone pairs that can be donated to the ring via a weaker resonance effect (+R), which directs incoming electrophiles to the ortho and para positions. Fluorine has the strongest -I effect, while bromine has greater polarizability.

The Cumulative Electronic Profile: A Tug-of-War

The overall electronic character of the molecule is a summation of these competing forces. The amino group's potent +R effect enriches the ring, while the combined -I and -R effects of the cyano, fluoro, and bromo groups withdraw electron density. This "push-pull" dynamic makes the ring moderately reactive towards electrophiles at specific sites while rendering other positions highly electrophilic.

Caption: Electronic push-pull effects of substituents.

Nucleophilic Character

The molecule exhibits nucleophilicity at two primary sites: the electron-rich aromatic ring and the lone pair of the amino group.